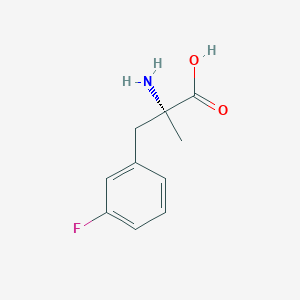

alpha-Methyl-D-3-fluorophenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Alpha-Methyl-D-3-fluorophenylalanine is a synthetic amino acid derivative of phenylalanine, an essential amino acid involved in protein synthesis and neurotransmitter production. This compound has gained attention in the scientific community due to its potential therapeutic and environmental applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-D-3-fluorophenylalanine typically involves the fluorination of D-phenylalanine followed by methylation. The reaction conditions include the use of fluorinating agents such as Selectfluor and methylating agents like iodomethane under controlled temperature and pressure.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale fluorination and methylation reactions, often carried out in specialized reactors to ensure safety and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: Alpha-Methyl-D-3-fluorophenylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium cyanide. The reactions are typically performed under specific conditions of temperature, pressure, and solvent to achieve the desired products.

Major Products Formed: The major products formed from these reactions include this compound derivatives, which can be further modified for various applications.

Aplicaciones Científicas De Investigación

Peptide Design and Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-aMePhe(3-F)-OH can be incorporated into peptides through SPPS, a widely used method for synthesizing peptides in laboratory settings. The Fmoc protecting group allows for efficient chain assembly, while the D-amino acid configuration introduces specific properties that can influence the peptide's biological activity.

Impact on Protein-Protein Interactions

The incorporation of D-amino acids like Fmoc-D-aMePhe(3-F)-OH can alter protein interactions. This modification may hinder recognition by certain enzymes, making it useful for studying protein-protein interactions and understanding their roles in biological processes .

Enzyme Inhibition

Therapeutic Applications

The unique structural features of Fmoc-D-aMePhe(3-F)-OH may enhance its potential as an enzyme inhibitor. The D-configuration and methyl group can obstruct enzyme recognition, which is beneficial for designing therapeutic agents aimed at specific enzymes involved in disease pathways .

Tumor Imaging

PET Imaging Applications

Fluorinated amino acids, including alpha-methyl-D-3-fluorophenylalanine derivatives, have been studied for their potential as positron emission tomography (PET) tracers. For instance, 18F-labeled versions of these compounds have shown promise in differentiating malignant tumors from benign lesions due to their selective uptake through the L-type amino acid transporter (LAT1) .

Case Study: Biodistribution Studies

In biodistribution studies using normal mice, various 18F-labeled alpha-methyl-substituted amino acids demonstrated faster blood clearance and lower renal accumulation compared to traditional tracers. Specifically, L-2-18F-FAMP exhibited significantly higher tumor accumulation than its D-counterparts and other clinically relevant tracers, suggesting its potential as a superior PET imaging agent for tumor-specific imaging .

Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Peptide Design | Incorporation into peptides via SPPS; influences biological activity | Investigating protein-protein interactions |

| Enzyme Inhibition | Potential to hinder enzyme recognition; useful in therapeutic design | Developing inhibitors for specific enzymes |

| Tumor Imaging | PET tracer development; selective uptake by LAT1 | Imaging malignant tumors with 18F-labeled variants |

Conclusion and Future Directions

The applications of this compound span multiple domains including peptide synthesis, enzyme inhibition, and advanced imaging techniques. As research progresses, further exploration into its pharmacokinetics and optimization for clinical use could enhance its utility in both therapeutic and diagnostic settings.

Mecanismo De Acción

The mechanism by which alpha-Methyl-D-3-fluorophenylalanine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the compound enhances its binding affinity and selectivity, leading to specific biological effects. The pathways involved include neurotransmitter synthesis and regulation, as well as protein synthesis and modification.

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to alpha-Methyl-D-3-fluorophenylalanine include other fluorinated amino acids such as alpha-Methyl-D-3-fluorotyrosine and alpha-Methyl-D-3-fluorotryptophan.

Uniqueness: this compound is unique due to its specific fluorination pattern and methylation, which confer distinct chemical and biological properties compared to other similar compounds. Its ability to modulate neurotransmitter activity and its potential therapeutic applications set it apart from other fluorinated amino acids.

Actividad Biológica

Alpha-Methyl-D-3-fluorophenylalanine (α-MeD-3-F-Phe) is a non-natural amino acid that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. The incorporation of fluorine into amino acids can significantly alter their physicochemical properties, enhancing their utility in drug design and protein engineering. This article delves into the biological activity of α-MeD-3-F-Phe, examining its synthesis, mechanisms of action, and potential applications in therapeutic contexts.

Structural Characteristics

This compound is characterized by the following structural features:

- Methyl Group : The presence of a methyl group at the alpha position enhances lipophilicity.

- Fluorine Substitution : The fluorine atom at the 3-position of the phenyl ring can influence binding interactions with biological targets, potentially increasing metabolic stability and altering pharmacokinetic profiles.

Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Boc-L-Phenylalanine | Traditional amino acid without fluorine | Commonly used in peptide synthesis |

| Fmoc-alpha-methyl-L-3-Fluorophe | Fmoc protecting group | Different stability profile in synthesis |

| Boc-alpha-Methyl-D-3-Fluorophe | D-enantiomer variant | Potentially different biological activity |

| Boc-L-3-Fluorophenylalanine | L-amino acid with no methyl group | Used for synthesizing peptides with different properties |

Research indicates that α-MeD-3-F-Phe may exhibit enhanced binding affinity to various biological targets compared to non-fluorinated analogs. The incorporation of fluorinated amino acids into peptides can lead to:

- Increased Metabolic Stability : Fluorinated compounds often resist enzymatic degradation, prolonging their action in vivo.

- Altered Lipophilicity : The fluorine atom modifies the hydrophobic/hydrophilic balance, which can enhance membrane permeability and cellular uptake.

- Enhanced Protein Stability : Incorporating α-MeD-3-F-Phe into proteins can improve their thermal stability and resistance to proteolytic enzymes .

Study 1: Tumor Imaging Applications

A study investigated the use of 3-[^18F]fluorophenylalanines as positron emission tomography (PET) tracers for tumor imaging. In vitro studies demonstrated that the uptake of 3-l-[^18F]FPhe was significantly higher in various human tumor cell lines compared to traditional tracers like [^18F]FET. This suggests that fluorinated phenylalanines could serve as effective imaging agents for early detection of malignancies .

Study 2: Protein Engineering

Incorporating α-MeD-3-F-Phe into peptide sequences has been explored for its potential to engineer proteins with novel functionalities. Research shows that such modifications can influence protein folding and interactions, enhancing the stability and activity of therapeutic proteins .

Pharmacological Implications

The unique properties of α-MeD-3-F-Phe make it a promising candidate for developing new therapeutic agents. Its ability to improve binding affinity and metabolic stability positions it as a valuable tool in drug design, particularly for targeting diseases where conventional drugs may fail due to rapid metabolism or poor bioavailability .

Propiedades

IUPAC Name |

(2R)-2-amino-3-(3-fluorophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZGACCJFXQSCQ-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)F)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC(=CC=C1)F)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.